N-(2-methyl-1-oxo-3H-isoindol-4-yl)oxolane-2-carboxamide
Description
N-(2-methyl-1-oxo-3H-isoindol-4-yl)oxolane-2-carboxamide is a compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse chemical reactivity and potential applications in various fields such as pharmaceuticals, organic synthesis, and materials science. The unique structure of this compound, which includes an isoindoline nucleus and a carboxamide group, makes it an interesting subject for scientific research.
Properties
IUPAC Name |
N-(2-methyl-1-oxo-3H-isoindol-4-yl)oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-16-8-10-9(14(16)18)4-2-5-11(10)15-13(17)12-6-3-7-19-12/h2,4-5,12H,3,6-8H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZSDNXOQGEPMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1=O)C=CC=C2NC(=O)C3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1-oxo-3H-isoindol-4-yl)oxolane-2-carboxamide typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold, which can then be further modified to obtain the desired compound . The reaction is usually carried out in a solvent such as toluene or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reagents and solvents used in the synthesis are typically sourced from reputable suppliers to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-1-oxo-3H-isoindol-4-yl)oxolane-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoindoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce reduced isoindoline derivatives .
Scientific Research Applications
N-(2-methyl-1-oxo-3H-isoindol-4-yl)oxolane-2-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2-methyl-1-oxo-3H-isoindol-4-yl)oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-methyl-1-oxo-3H-isoindol-4-yl)oxolane-2-carboxamide include other isoindoline derivatives such as:
- N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
- N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide
Uniqueness
What sets this compound apart from similar compounds is its unique combination of an isoindoline nucleus and a carboxamide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
